Thymidine, 3'-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
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Overview
Description
Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the addition of a triazole ring substituted with aminocarbonyl groups, which can potentially alter its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of thymidine, followed by the introduction of the triazole ring through a cycloaddition reaction. The aminocarbonyl groups are then introduced via nucleophilic substitution reactions. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The triazole ring and aminocarbonyl groups can be susceptible to oxidation under certain conditions.
Reduction: The compound can be reduced to modify the triazole ring or the aminocarbonyl groups.
Substitution: The aminocarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA replication and repair processes.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- involves its incorporation into DNA during replication. The presence of the triazole ring and aminocarbonyl groups can disrupt normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The natural nucleoside from which the compound is derived.
Azidothymidine: Another nucleoside analog used as an antiviral agent.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the triazole ring and aminocarbonyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside analogs.
Properties
CAS No. |
127479-74-7 |
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Molecular Formula |
C14H17N7O6 |
Molecular Weight |
379.33 g/mol |
IUPAC Name |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C14H17N7O6/c1-5-3-20(14(26)17-13(5)25)8-2-6(7(4-22)27-8)21-10(12(16)24)9(11(15)23)18-19-21/h3,6-8,22H,2,4H2,1H3,(H2,15,23)(H2,16,24)(H,17,25,26)/t6-,7+,8+/m0/s1 |
InChI Key |
RFRNMFYWODAPQV-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)N)C(=O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)N)C(=O)N |
Origin of Product |
United States |
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